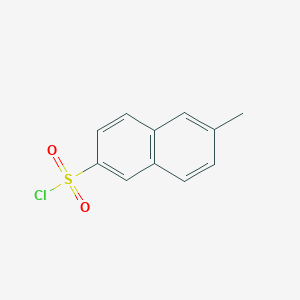

6-Methylnaphthalene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylnaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHYCRDRXFZPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558275 | |

| Record name | 6-Methylnaphthalene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-72-5 | |

| Record name | 6-Methyl-2-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylnaphthalene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylnaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylnaphthalene-2-sulfonyl chloride chemical properties

An In-depth Technical Guide to 6-Methylnaphthalene-2-sulfonyl chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (MNS-Cl), a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. We delve into its core chemical and physical properties, provide detailed spectroscopic analysis, and present robust, field-tested protocols for its synthesis and subsequent use in forming sulfonamides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of the naphthalenic scaffold in their synthetic endeavors.

Introduction: The Naphthalene Scaffold in Modern Chemistry

The naphthalene ring system is a privileged scaffold in chemical synthesis. Its rigid, planar, and lipophilic nature, combined with its unique photophysical properties, makes it an attractive building block for a diverse range of applications. When functionalized with a highly reactive sulfonyl chloride group, as in this compound, it becomes a powerful electrophile for constructing complex molecular architectures. The methyl group at the 6-position subtly modulates the electronic and steric properties of the naphthalene core, offering a distinct advantage over its unsubstituted counterpart, 2-naphthalenesulfonyl chloride. This guide will explore the practical aspects of working with this reagent, from its fundamental properties to its application in creating high-value chemical entities.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This section details the key physical and spectroscopic data for this compound.

Core Chemical Properties

The fundamental properties of MNS-Cl are summarized in the table below. The melting point indicates it is a solid at room temperature, simplifying handling and weighing operations compared to liquid sulfonyl chlorides. Its calculated LogP suggests significant lipophilicity.

| Property | Value | Reference(s) |

| CAS Number | 1875-72-5 | [1][2] |

| Molecular Formula | C₁₁H₉ClO₂S | [2][3] |

| Molecular Weight | 240.71 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 90-92 °C | [2] |

| Calculated LogP | 3.4 - 3.6 | [1][3] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, acetone. | |

| InChI Key | OXHYCRDRXFZPMW-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ ~8.5 ppm (s, 1H): Aromatic proton at the C1 position, deshielded by the adjacent sulfonyl chloride group.

-

δ ~7.8-8.0 ppm (m, 4H): Complex multiplet corresponding to the remaining aromatic protons on the naphthalene ring.

-

δ ~7.4-7.5 ppm (m, 2H): Aromatic protons.

-

δ ~2.5 ppm (s, 3H): Sharp singlet corresponding to the methyl group protons at the C6 position.

Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ > 140 ppm: Quaternary carbon attached to the sulfonyl chloride group (C2).

-

δ ~125-138 ppm: Aromatic carbons of the naphthalene ring.

-

δ ~21 ppm: Methyl carbon (C6-CH₃).

Expected IR Spectrum (KBr Pellet):

-

~1370 cm⁻¹ & ~1170 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations within the aromatic system.

Mass Spectrometry (ESI+):

Synthesis of this compound

The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is the electrophilic substitution of an aromatic ring with chlorosulfonic acid. The starting material for MNS-Cl is 2-methylnaphthalene.

Mechanistic Rationale

The sulfonation of 2-methylnaphthalene is governed by both electronic and steric factors.[8] The methyl group is an activating, ortho-, para-director. The existing substitution at C2 directs incoming electrophiles. Sulfonation at higher temperatures favors the formation of the thermodynamically more stable products, which includes the 6- and 7-sulfonic acids.[8] Using chlorosulfonic acid directly installs the sulfonyl chloride group. The reaction must be performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from standard procedures for the chlorosulfonation of aromatic compounds.[9][10]

Materials:

-

2-Methylnaphthalene (1.0 eq)

-

Chlorosulfonic acid (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylnaphthalene (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-45 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: This step quenches the excess chlorosulfonic acid. This is highly exothermic and should be done in a fume hood with appropriate personal protective equipment (PPE).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of MNS-Cl stems from the high electrophilicity of the sulfur atom, making it an excellent target for a wide range of nucleophiles.

Formation of Sulfonamides

The reaction with primary or secondary amines is the most common transformation of MNS-Cl, yielding stable sulfonamides. This reaction is a cornerstone of medicinal chemistry.

Caption: General reaction scheme for sulfonamide synthesis.

The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Application in Drug Discovery

The naphthalene-sulfonamide motif is present in numerous biologically active compounds. The lipophilic naphthalene core can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the sulfonamide group provides strong hydrogen bonding donors and acceptors. Derivatives of 6-acetylnaphthalene-2-sulfonyl chloride have been synthesized and shown to possess anticancer activity, underscoring the potential of this scaffold.

Application as a Fluorescent Probe

The naphthalene core is inherently fluorescent. When conjugated to other molecules (e.g., peptides, proteins, or small molecule drugs) via the sulfonyl chloride handle, the resulting sulfonamide can act as a fluorescent reporter. The fluorescence emission of naphthalenesulfonamides is often highly sensitive to the polarity of the local environment.[11][12] A blue shift (shift to shorter wavelength) and an increase in fluorescence quantum yield are typically observed as the probe moves from a polar aqueous environment to a nonpolar hydrophobic environment, such as the binding site of a protein.[13][14] This property makes MNS-Cl a valuable tool for studying ligand-protein binding interactions and conformational changes.

Experimental Protocol: General Sulfonylation of an Amine

This protocol provides a robust, step-by-step method for the synthesis of a sulfonamide from MNS-Cl and a generic primary amine (e.g., benzylamine).

Caption: Experimental workflow for a typical sulfonylation reaction.

Procedure:

-

Setup: To a solution of benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

-

Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x) to remove pyridine, followed by water (1x) and brine (1x). Causality: The acid wash protonates the basic pyridine, making it water-soluble and easily removable from the organic layer.

-

Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, MNS-Cl requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water, releasing HCl gas.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Handling: Avoid inhalation of dust. Do not allow contact with skin, eyes, or clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent hydrolysis.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from water and moisture.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, combined with the favorable physicochemical and fluorescent properties of the naphthalene scaffold, makes it a powerful tool for drug discovery and the development of chemical probes. By understanding its properties and employing the robust protocols outlined in this guide, researchers can effectively incorporate this building block into their synthetic strategies to create novel and complex molecules.

References

-

Li, Y.H., Chan, L.M., Tyer, L., Moody, R.T., Himel, C.M., & Hercules, D.M. (1974). Study of Solvent Effects on the Fluorescence of 1-(Dimethylamino)-5-naphthalenesulfonic Acid and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

-

Geddes, C.D., & Lakowicz, J.R. (2002). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. Biophysical Journal. Available at: [Link]

-

Hegedus, Z.L., & Altschuld, R.A. (1984). Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma. Journal of Molecular and Cellular Cardiology. Available at: [Link]

-

Semisotnov, G.V., Rodionova, N.A., Kutyshenko, V.P., & Ptitsyn, O.B. (1998). Self-association of 8-anilino-1-naphthalene-sulfonate Molecules: Spectroscopic Characterization and Application to the Investigation of Protein Folding. FEBS Letters. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]-. Substance Details - EPA. Retrieved from [Link]

-

Rose, P., & Licha, T. (2007). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid. PubChem. Retrieved from [Link]

-

Spry, D. O. (1972). A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

A2Z Chemical. (n.d.). 6-methoxynaphthalene-2-sulfonyl chloride. A2Z Chemical. Retrieved from [Link]

-

PubChem. (n.d.). 2-Dimethylaminonaphthalene-6-sulfonyl chloride. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenesulfonyl chloride. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-methylnaphthalene. European Patent Office - EP 0528384 A2.

-

Wikipedia. (n.d.). 2-Methylnaphthalene. Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-ACETYL-6-METHOXYNAPHTHALENE. Organic Syntheses Procedure. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C11H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 4. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 2-methyl- [webbook.nist.gov]

- 7. 2-Methylnaphthalene(91-57-6) 13C NMR [m.chemicalbook.com]

- 8. A study of the sulphonation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Self-association of 8-anilino-1-naphthalene-sulfonate molecules: spectroscopic characterization and application to the investigation of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methylnaphthalene-2-sulfonyl chloride: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 6-Methylnaphthalene-2-sulfonyl chloride, a key reagent and building block in analytical and synthetic chemistry. We delve into its core molecular structure, physicochemical properties, and detailed protocols for its synthesis and purification. The guide explores the reactivity of the sulfonyl chloride moiety, with a primary focus on its application as a pre-column derivatizing agent for enhancing the detection of primary and secondary amines in High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. Detailed, field-proven experimental workflows are provided, alongside essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Value of the Naphthalene Scaffold

In the landscape of medicinal and analytical chemistry, functionalized naphthalene scaffolds are of paramount importance. Their rigid, planar structure and inherent fluorescence make them ideal platforms for developing chemical probes, derivatizing agents, and core structures in pharmacologically active molecules. This compound (Menasyl chloride) emerges from this class as a versatile reagent. Its utility is anchored in the highly reactive sulfonyl chloride group, which serves as a handle for covalently attaching the fluorescent methylnaphthalene core to a target molecule.

The primary application, which this guide will explore in depth, is the derivatization of analytes that lack a native chromophore or fluorophore, such as amino acids and biogenic amines. This chemical modification, or tagging, renders them detectable by highly sensitive fluorescence detectors, enabling quantification at picomole or even femtomole levels.[1] Understanding the structure, reactivity, and precise application of this compound is therefore critical for developing robust analytical methods and novel synthetic pathways.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by three key functional components: a naphthalene bicyclic aromatic system, a methyl group at the 6-position, and a sulfonyl chloride group at the 2-position.

-

Naphthalene Core: This provides the foundational structure, conferring hydrophobicity and, crucially, the intrinsic fluorescence necessary for its role as a labeling agent.

-

Methyl Group: The methyl substituent at the 6-position subtly modifies the electronic properties and solubility of the naphthalene system.

-

Sulfonyl Chloride Group (-SO₂Cl): This is the workhorse of the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This high electrophilicity makes it an excellent target for nucleophilic attack by primary and secondary amines, forming stable sulfonamide bonds.[1]

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 1875-72-5 | [2],[3] |

| Molecular Formula | C₁₁H₉ClO₂S | [4],[3] |

| Molecular Weight | 240.71 g/mol | [4],[3] |

| Appearance | Solid (typically crystalline) | |

| Melting Point | 90-92 °C | [3] |

| Canonical SMILES | CC1=CC=C2C=C(S(=O)(=O)Cl)C=CC2=C1 | [2] |

| InChI Key | OXHYCRDRXFZPMW-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the chlorosulfonation of 2-methylnaphthalene. The naphthalene ring is electron-rich and susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic chlorosulfonyl group. A similar, documented procedure is used for the synthesis of 6-acetylnaphthalene-2-sulfonyl chloride.[5]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly corrosive and reactive chemicals. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylnaphthalene (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side products and thermal decomposition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A precipitate will form. Causality Note: Quenching on ice hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble organic product.

-

Isolation: Collect the crude solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene or cyclohexane.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a self-validating step crucial for its reliable use. While experimental spectra for this specific compound are not widely published, the expected characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR (in CDCl₃):

-

Aromatic Protons (6H): A series of multiplets and doublets in the range of δ 7.5-8.5 ppm. The proton on the carbon adjacent to the sulfonyl chloride group (C1) and the proton at the C8 position are expected to be the most downfield due to deshielding effects.

-

Methyl Protons (3H): A sharp singlet around δ 2.5 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Aromatic Carbons (10C): Signals would appear in the typical aromatic region (δ 120-145 ppm). The carbons directly attached to the sulfonyl group (C2) and the methyl group (C6), as well as the bridgehead carbons, will have distinct chemical shifts.

-

Methyl Carbon (1C): A signal in the aliphatic region, expected around δ 20-22 ppm.

Expected FT-IR (KBr Pellet):

-

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, expected around 1370-1350 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

-

S-Cl Stretching: A moderate absorption band in the range of 600-500 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Reactivity and Applications: A Fluorescent Label for Sensitive Detection

The utility of this compound is rooted in the reactivity of its sulfonyl chloride group. This group is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines.

Mechanism of Derivatization

The reaction, known as sulfonylation, proceeds under mildly alkaline conditions (pH 9-11). The base serves a critical purpose: to deprotonate the amine, rendering it a more potent nucleophile.[1] The nucleophilic amine then attacks the electrophilic sulfur atom, displacing the chloride ion, which is an excellent leaving group. The base also neutralizes the HCl byproduct, driving the reaction to completion. The product is a stable, highly fluorescent N-substituted sulfonamide.

Application: Pre-column Derivatization for HPLC-FLD

Many biologically relevant molecules, such as amino acids, catecholamines, and certain pharmaceuticals, lack the necessary chemical structure to be detected by UV or fluorescence detectors in HPLC. Derivatization with a fluorescent tag like this compound is the solution.

Why this works (Causality):

-

Introduces a Fluorophore: The reaction covalently attaches the methylnaphthalene group, which is highly fluorescent, to the non-fluorescent analyte.

-

Enhances Detectability: The resulting sulfonamide derivative can be excited by a specific wavelength of light in a fluorescence detector (FLD), and it will emit light at a longer wavelength. This process is extremely sensitive, allowing for the detection of very low concentrations.

-

Improves Chromatography: The derivatization increases the hydrophobicity of polar analytes like amino acids, leading to better retention and separation on common reversed-phase HPLC columns (e.g., C18).[1]

Experimental Protocol: Derivatization and HPLC-FLD Analysis of a Primary Amine

This protocol provides a robust, step-by-step workflow for the derivatization of a model primary amine and its subsequent analysis. It is adapted from established methods for similar sulfonyl chlorides like Dansyl chloride.[1]

Derivatization and Analysis Workflow

Caption: Workflow for amine derivatization and subsequent HPLC-FLD analysis.

Step-by-Step Methodology

1. Reagent Preparation:

-

Analyte Stock Solution: Prepare a 1 mg/mL solution of the amine-containing analyte in 0.1 M HCl. Create working standards by diluting this stock with the same diluent.

-

Derivatization Reagent: Freshly prepare a solution of this compound at 3 mg/mL in acetonitrile (ACN). Store this solution in the dark.

-

Derivatization Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.8 with NaOH.

2. Derivatization Procedure:

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the analyte standard or sample.

-

Add 100 µL of the freshly prepared this compound solution.

-

Add 100 µL of the pH 9.8 derivatization buffer.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60 °C for 45 minutes. The incubation must be performed in the dark to prevent photodegradation of the naphthalene group.[1]

-

After incubation, cool the mixture to room temperature.

-

(Optional) Add a small amount of a quenching solution like methylamine to consume excess reagent.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-FLD Conditions (Typical Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Fluorescence Detector: Excitation wavelength (λex) and emission wavelength (λem) must be optimized for the specific sulfonamide derivative but are expected to be in the UV and blue-violet regions, respectively. A starting point could be λex = 330 nm and λem = 450 nm.

Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

Corrosivity: As with other sulfonyl chlorides, it is corrosive and can cause severe skin burns and eye damage upon contact.

-

Moisture Sensitivity: It reacts with water (hydrolysis) to form the corresponding sulfonic acid and hydrochloric acid. Containers should be kept tightly sealed and stored in a dry, desiccated environment.

-

Reactivity: The reaction with amines and other nucleophiles can be vigorous.

-

Personal Protective Equipment (PPE): Always handle this compound inside a fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a powerful tool for the modern chemist. Its well-defined molecular structure, predictable reactivity, and the fluorescent properties of its naphthalene core make it an exemplary derivatizing agent for sensitive analytical applications. By converting non-detectable analytes into highly fluorescent sulfonamides, it enables precise quantification in complex matrices, a critical capability in drug development, clinical diagnostics, and environmental science. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively integrate this versatile reagent into their workflows.

References

- BenchChem. (n.d.). Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatization.

- PubChemLite. (n.d.). This compound (C11H9ClO2S).

- Fluorochem. (n.d.). This compound.

- Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.

-

Elsayed, G. H., Abdelazeem, N. M., Saleh, A. M., & Al-Ashmawy, A. A. K. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(45), 29479-29493. Available at: [Link]

Sources

6-Methylnaphthalene-2-sulfonyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Methylnaphthalene-2-sulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as Menasyl chloride, is a pivotal intermediate in organic and medicinal chemistry.[1] Its unique structure, featuring a naphthalene core, makes it a valuable building block for complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials.[2][3] The highly reactive sulfonyl chloride moiety allows for facile introduction of the 6-methylnaphthalene-2-sulfonyl group into various molecules, most commonly through reactions with nucleophiles like amines to form sulfonamides. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers and drug development professionals.

Introduction and Strategic Importance

The naphthalene-sulfonamide motif is prevalent in a range of biologically active compounds. The strategic importance of this compound (CAS No: 1875-72-5) lies in its role as a key reagent for constructing these complex structures.[4] Its applications span from intermediates in dye manufacturing to crucial components in the synthesis of targeted therapeutics.[5][6] A robust and well-understood synthesis pathway is therefore essential for ensuring the availability of this high-purity reagent for research and development.

The most reliable and widely employed synthesis strategy is a two-step process commencing from the readily available hydrocarbon, 2-methylnaphthalene. This approach involves:

-

Regioselective Sulfonation: An electrophilic aromatic substitution to introduce a sulfonic acid group onto the naphthalene ring.

-

Chlorination: Conversion of the resulting sulfonic acid intermediate into the highly reactive sulfonyl chloride.

This guide will dissect each step, emphasizing the mechanistic rationale and experimental nuances that govern the reaction's success, yield, and purity.

The Core Synthesis Pathway: A Mechanistic Dissection

The synthesis of this compound from 2-methylnaphthalene is a classic example of controlling regioselectivity in electrophilic aromatic substitutions on naphthalene systems.

Step 1: Sulfonation of 2-Methylnaphthalene to 6-Methylnaphthalene-2-sulfonic Acid

The initial step is the sulfonation of 2-methylnaphthalene using concentrated sulfuric acid. The position of the incoming sulfonic acid group is highly dependent on the reaction temperature, a well-documented phenomenon in naphthalene chemistry.

-

Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., ~40°C), the reaction is under kinetic control, and sulfonation preferentially occurs at the alpha-positions (C1, C4, C5, C8) due to the lower activation energy for the formation of the corresponding sigma complex. Sulfonation of 2-methylnaphthalene at 40°C, for instance, yields primarily 2-methylnaphthalene-8-sulfonic acid.[7]

-

The Thermodynamic Imperative: To achieve the desired 6-substituted product (a beta-position), the reaction must be conducted under thermodynamic control. At elevated temperatures (typically in the range of 90-160°C), the initially formed alpha-sulfonic acids can undergo a reversible desulfonation-resulfonation process.[8] This equilibrium allows the reaction to proceed to the most thermodynamically stable isomer, which is the beta-substituted product. For 2-methylnaphthalene, increasing the temperature favors the formation of the 6- and 7-sulfonic acid isomers.[8] The methyl group at the 2-position sterically hinders the adjacent C1 and C3 positions and electronically directs the incoming electrophile, contributing to the formation of the 6-isomer as a major product under these conditions.

The intermediate product of this high-temperature sulfonation is 6-Methylnaphthalene-2-sulfonic acid (CAS No: 29181-96-2).[9]

Step 2: Conversion of 6-Methylnaphthalene-2-sulfonic Acid to this compound

The transformation of the sulfonic acid group (-SO₃H) into a sulfonyl chloride group (-SO₂Cl) is a critical activation step. Sulfonic acids themselves are poor electrophiles, but sulfonyl chlorides are highly reactive towards a wide range of nucleophiles.[10] This conversion is typically achieved using a strong chlorinating agent.

Common reagents for this transformation include:

-

Phosphorus Pentachloride (PCl₅): A powerful and effective reagent that reacts with sulfonic acids (or their salts) to produce the sulfonyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. A procedure for the synthesis of 2-naphthalenesulfonyl chloride using PCl₅ is well-established.[11]

-

Thionyl Chloride (SOCl₂): Another common choice, which converts the sulfonic acid to the sulfonyl chloride, generating gaseous byproducts (sulfur dioxide and HCl). This can be advantageous for product purification.

-

Phosphorus Oxychloride (POCl₃): Often used, sometimes in the absence of a solvent, to convert sulfonic acids to their corresponding sulfonyl chlorides.[12]

The reaction must be performed under anhydrous conditions, as this compound is moisture-sensitive and will hydrolyze back to the sulfonic acid in the presence of water.

Synthesis Pathway Visualization

The logical flow of the synthesis is depicted below.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All reagents are hazardous and should be handled with care.

Part A: Synthesis of Sodium 6-Methylnaphthalene-2-sulfonate

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer reaching the bottom of the flask, and a reflux condenser.

-

Charge Reagents: To the flask, add 2-methylnaphthalene (1.0 mol, 142.2 g). Begin stirring and slowly add concentrated sulfuric acid (98%, 1.2 mol, 117.7 g, 64.0 mL) over 30 minutes. The addition is exothermic and the temperature will rise.

-

Thermodynamic Control: Heat the reaction mixture using a heating mantle to 150-160°C and maintain this temperature with vigorous stirring for 4-5 hours.

-

Reaction Quench: Allow the mixture to cool to approximately 80-90°C. In a separate large beaker, prepare 1.5 L of cold water. Cautiously and slowly pour the warm reaction mixture into the cold water with constant stirring.

-

Neutralization and Salt Formation: Heat the resulting aqueous solution to boiling. While hot, slowly add a saturated solution of sodium chloride (NaCl) until precipitation of the sodium sulfonate salt is complete. This process, known as "salting out," decreases the solubility of the organic salt.

-

Isolation: Allow the mixture to cool to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a cold, saturated NaCl solution.

-

Drying: Dry the crude sodium 6-methylnaphthalene-2-sulfonate in a vacuum oven at 100-110°C to a constant weight.

Part B: Synthesis of this compound

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, place the dried sodium 6-methylnaphthalene-2-sulfonate from Part A (1.0 mol, 244.2 g).

-

Reagent Addition: Slowly add phosphorus pentachloride (PCl₅) (1.1 mol, 229.1 g) to the flask in portions via the powder funnel. The reaction can be exothermic and may initiate without external heating.[11]

-

Reaction Completion: Once the addition is complete, heat the mixture gently in a water bath or with a heating mantle to 60-70°C for 1-2 hours until the reaction mixture becomes a homogenous, viscous liquid.[11] This ensures the reaction goes to completion.

-

Product Isolation: Allow the mixture to cool slightly. Carefully and slowly pour the warm reaction product into a large beaker containing 2 kg of crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate as a solid. The ice water quenches the reaction and hydrolyzes the phosphorus oxychloride byproduct.

-

Filtration and Washing: Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of byproducts. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of benzene and petroleum ether or glacial acetic acid.[11]

-

Drying: Dry the purified white to off-white crystalline solid in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂).

Product Data and Characterization

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | Menasyl chloride, 6-Methyl-2-naphthalenesulfonyl chloride |

| CAS Number | 1875-72-5[4][13][14] |

| Molecular Formula | C₁₁H₉ClO₂S[1][14][15] |

| Molecular Weight | 240.71 g/mol [14] |

| Appearance | White to off-white crystalline solid[1][3] |

| Melting Point | Not consistently reported in search results, requires experimental data. |

| Solubility | Soluble in many organic solvents (e.g., chloroform, DCM), reacts with protic solvents (water, alcohols). |

Conclusion

The synthesis of this compound via high-temperature sulfonation of 2-methylnaphthalene followed by chlorination of the resulting sulfonic acid is a robust and well-established pathway. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature during the sulfonation step to ensure the formation of the thermodynamically favored 2,6-isomer. Understanding the mechanistic principles behind each step allows for the optimization of reaction conditions to achieve high yield and purity of this valuable synthetic intermediate. The protocol and data provided herein serve as a comprehensive guide for chemists in the pharmaceutical and chemical industries, facilitating the reliable production of this compound for advanced applications.

References

-

A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

S-Chlorinations. Organic Chemistry Portal. [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

-

Fact sheet: 2-methylnaphthalene. Government of Canada. [Link]

-

The Role of 6-Methoxy-2-naphthalenesulfonyl Chloride in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Monosulfonation of 2-Methylnaphthalene. Industrial & Engineering Chemistry. [Link]

-

The Chemical Properties and Synthesis Pathways of 6-Methoxy-2-naphthalenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound (C11H9ClO2S). PubChemLite. [Link]

-

6-methylnaphthalene-2-sulfonic Acid | C11H10O3S | CID 10130708. PubChem. [Link]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. National Institutes of Health (NIH). [Link]

-

Preparation of 2-naphthalenesulfonyl chloride. PrepChem.com. [Link]

Sources

- 1. CAS 1875-72-5: 2-Naphthalenesulfonyl chloride, 6-methyl- [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A study of the sulphonation of 2-methylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. 6-methylnaphthalene-2-sulfonic Acid | C11H10O3S | CID 10130708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 1875-72-5|this compound|BLD Pharm [bldpharm.com]

- 14. echemi.com [echemi.com]

- 15. PubChemLite - this compound (C11H9ClO2S) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 6-Methylnaphthalene-2-sulfonyl chloride for Advanced Research Applications

Executive Summary: This guide provides an in-depth analysis of 6-Methylnaphthalene-2-sulfonyl chloride, a key organic intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its precise chemical identity, including its IUPAC name and known synonyms, and detail its physicochemical properties. Furthermore, this document presents a validated synthetic protocol, explaining the mechanistic rationale behind the procedure. A significant focus is placed on its application as a versatile building block in medicinal chemistry, highlighted by a case study on the development of novel anticancer agents targeting the STAT3 signaling pathway. Safety, handling, and visualization of key processes are also provided to equip scientists with the necessary knowledge for its effective and safe utilization.

Chemical Identity and Nomenclature

This compound is a bifunctional aromatic compound featuring a naphthalene core substituted with a methyl group and a highly reactive sulfonyl chloride moiety. This structure makes it an important precursor in the synthesis of various complex molecules, particularly sulfonamide derivatives. Its precise identification is critical for regulatory compliance, procurement, and scientific literature searches.

The authoritative IUPAC name for this compound is This compound [1]. It is also known by several synonyms in commercial and chemical databases, which are essential to recognize for a comprehensive literature review.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Naphthalenesulfonyl chloride, 6-methyl-; Menasyl chloride | [2] |

| CAS Number | 1875-72-5 | [1][2][3] |

| Molecular Formula | C11H9ClO2S | [2][4] |

| Molecular Weight | 240.71 g/mol | [2] |

| InChI Key | OXHYCRDRXFZPMW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CC=C2C=C(S(=O)(=O)Cl)C=CC2=C1 |[1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its handling, reaction setup, and purification. These properties dictate the choice of solvents, reaction temperatures, and storage conditions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Crystalline solid | [5] |

| Melting Point | 90-92 °C | [2] |

| XLogP (Predicted) | 3.6 | [4] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bond Count | 1 |[6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the chlorosulfonation of 2-methylnaphthalene. This reaction leverages the electron-donating nature of the alkyl-substituted naphthalene ring to direct the incoming chlorosulfonyl group.

Mechanistic Rationale: The reaction proceeds by the attack of the electron-rich naphthalene ring on the highly electrophilic sulfur atom of chlorosulfonic acid. The methyl group at the 6-position is an ortho-, para-director. Given the steric hindrance at the adjacent positions, the sulfonation predominantly occurs at the C2 position, leading to the desired product. The use of a non-reactive solvent and low temperatures is crucial to control the high exothermicity of the reaction and prevent the formation of polysulfonated byproducts or thermal decomposition.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated procedure for a structurally similar compound, 6-acetylnaphthalene-2-sulfonyl chloride[7][8].

Materials:

-

2-Methylnaphthalene

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylnaphthalene (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add chlorosulfonic acid (2.5 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a pure crystalline solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonyl chloride functional group is a powerful electrophile, making it an ideal handle for coupling with various nucleophiles, most notably amines, to form stable sulfonamide linkages. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs, including antibiotics, diuretics, and anticancer agents[9]. This compound serves as a valuable building block for introducing the 6-methylnaphthalene core into potential drug candidates.

Case Study: Naphthalene-Sulfonamide Hybrids as STAT3 Pathway Inhibitors

Recent research has demonstrated the potential of naphthalene-sulfonamide derivatives in cancer therapy[7]. In a notable study, scientists synthesized a series of 6-acetylnaphthalene-2-sulfonamide hybrids (structurally analogous to derivatives of this compound) and evaluated their anticancer activity.

Mechanism of Action: The synthesized compounds were found to be potent cytotoxic agents against human breast cancer cells (MCF7)[7]. Further investigation revealed that their mechanism of action involves the modulation of the IL6/JAK2/STAT3 signaling pathway. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. The naphthalene-sulfonamide compounds were shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells while showing a good safety profile against normal cells[7]. This makes this compound a highly relevant starting material for developing novel STAT3 inhibitors.

Caption: Inhibition of the IL6/JAK2/STAT3 signaling pathway.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

-

Hazards: It is harmful if swallowed and can cause severe skin burns and eye damage[1][10][11]. The compound is classified with GHS pictograms GHS07 (Harmful/Irritant) and GHS05 (Corrosive)[1][5]. It reacts with water, potentially liberating toxic gas like HCl[11].

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents[11].

Conclusion

This compound is a pivotal chemical intermediate with a well-defined identity and set of properties. Its value is rooted in the reactive sulfonyl chloride group, which provides a reliable entry point for the synthesis of diverse sulfonamide derivatives. As demonstrated by its potential in the development of targeted anticancer agents, this compound is a valuable tool for researchers and drug development professionals seeking to create novel and impactful molecular entities. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

-

PubChemLite. (n.d.). This compound (C11H9ClO2S). Retrieved from PubChemLite website. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]-. Retrieved from EPA website. [Link]

-

PubChem. (n.d.). 2-Dimethylaminonaphthalene-6-sulfonyl chloride. Retrieved from PubChem website. [Link]

-

CPAChem. (2024). Safety data sheet - 2-Methylnaphthalene. Retrieved from CPAChem website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 6-Methoxy-2-naphthalenesulfonyl Chloride in Modern Chemical Synthesis. Retrieved from Inno Pharmchem website. [Link]

-

Elsayed, G. H., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 6-Methylnaphthalene-2-carbonyl chloride. Retrieved from PubChem website. [Link]

-

Chemsrc. (2025). 6-Chlornaphthalen-2-sulfonylchlorid. Retrieved from Chemsrc website. [Link]

-

ResearchGate. (n.d.). Preparation of 6-acetylnaphthalene-2-sulfonyl chloride. Retrieved from ResearchGate website. [Link]

- Google Patents. (2008). CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. 1875-72-5|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C11H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 5. 6-methoxynaphthalene-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Methylnaphthalene-2-carbonyl chloride | C12H9ClO | CID 45081894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Methylnaphthalene-2-sulfonyl Chloride for Researchers and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures with desired biological activities. Among the vast arsenal of reagents available to the synthetic chemist, sulfonyl chlorides represent a cornerstone functional group, prized for their reactivity and versatility. This guide provides an in-depth technical overview of 6-Methylnaphthalene-2-sulfonyl chloride, a key intermediate with significant potential in drug discovery and development. We will delve into its core physical and chemical properties, explore its synthesis and reactivity, and discuss its applications, providing practical insights and detailed protocols to empower researchers in their scientific endeavors.

Core Molecular Attributes of this compound

This compound is a solid organic compound characterized by a naphthalene core bearing a methyl group at the 6-position and a sulfonyl chloride moiety at the 2-position.[1][2] This specific substitution pattern imparts a unique combination of steric and electronic properties that are instrumental in its chemical behavior.

Physical Properties

A comprehensive understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory. Key physical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1875-72-5 | [1][2] |

| Molecular Formula | C₁₁H₉ClO₂S | [1][2] |

| Molecular Weight | 240.71 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 90-92 °C |

Solubility Profile

The solubility of this compound is a critical parameter for reaction setup and purification. While comprehensive quantitative data is not extensively published, its structural characteristics suggest good solubility in a range of common organic solvents.

| Solvent | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving sulfonyl chlorides. |

| Chloroform (CHCl₃) | Soluble | Similar polarity to DCM. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent. |

| Acetone | Soluble | A polar aprotic solvent. |

| Toluene | Moderately Soluble | A nonpolar aromatic solvent; solubility may be enhanced by the naphthalene core. |

| Methanol / Ethanol | Sparingly Soluble with Reaction | Protic solvents that can react with the sulfonyl chloride group (solvolysis). |

| Water | Insoluble with Reaction | Reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[4] |

Expert Insight: The reactivity with protic solvents like alcohols and water is a key consideration. For reactions where the sulfonyl chloride is the limiting reagent, anhydrous conditions are crucial to prevent hydrolysis and ensure optimal yield.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are foundational to its application in research.

Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and common method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction of the corresponding arene with chlorosulfonic acid.[5] In the case of this compound, the starting material is 2-methylnaphthalene.

Reaction Scheme:

Caption: Synthesis of this compound.

Mechanism Insight: The methyl group on the naphthalene ring is an activating group and directs electrophilic substitution to the ortho and para positions. Sulfonation at the 2-position of the naphthalene ring is generally favored, and the presence of the methyl group at the 6-position further influences the regioselectivity of the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

2-Methylnaphthalene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylnaphthalene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C. The reaction is exothermic and will produce HCl gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC). The final product should be characterized by melting point and spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the protons on the naphthalene ring. A singlet for the methyl group protons would appear in the upfield region (around 2.5 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The carbon bearing the sulfonyl chloride group will be significantly downfield. A table of predicted chemical shifts can be found in specialized NMR prediction software.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride functional group, which is an excellent electrophile.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[4]

Reaction Scheme with Amines:

Caption: Formation of sulfonamides from this compound.

Causality in Experimental Design: The reaction with amines is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which can otherwise form a non-reactive ammonium salt with the starting amine. The choice of solvent is also critical, with aprotic solvents like dichloromethane or THF being preferred to avoid solvolysis of the sulfonyl chloride.

Role as a Key Pharmaceutical Intermediate

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The sulfonamide functional group is also a cornerstone of many therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding interactions with biological targets. The combination of these two moieties in derivatives of this compound makes it a valuable precursor for the synthesis of novel bioactive molecules.

A notable example of the utility of a related compound is the synthesis of 6-acetyl-N-phenylnaphthalene-2-sulfonamide derivatives, which have been investigated for their anticancer and antimicrobial activities.[3][5] This demonstrates the potential for derivatizing the sulfonyl chloride to generate libraries of compounds for biological screening. The 6-methyl group can provide beneficial steric and lipophilic interactions within a target's binding pocket, potentially enhancing potency and selectivity.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions.

Hazard Profile

-

Corrosive: Causes severe skin burns and eye damage.[7]

-

Lachrymator: Can cause irritation to the eyes and respiratory tract.

-

Water Reactive: Reacts with water and moisture to produce corrosive hydrochloric acid and 6-methylnaphthalene-2-sulfonic acid.[4] This reaction is exothermic.

-

Hygroscopic: Tends to absorb moisture from the air.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Dispensing: Handle as a solid in a dry environment. Avoid creating dust.

-

Reaction Quenching: Unreacted sulfonyl chloride should be quenched carefully by slow addition to a stirred solution of a weak base, such as sodium bicarbonate, in a suitable solvent.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[7][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a powerful tool for the construction of novel sulfonamide and sulfonate ester derivatives. By understanding the principles of its synthesis, handling, and reactivity, researchers can effectively leverage this reagent to advance their scientific objectives. This guide has provided a comprehensive technical overview, grounded in scientific principles and practical considerations, to support the work of scientists and drug development professionals in this exciting field.

References

-

Wikipedia. Sulfonyl halide. [Link]

-

CPAChem. (2024). Safety data sheet: 2-Methylnaphthalene. [Link]

-

Elsayed, G. H., Abdelazeem, N. M., Saleh, A. M., & Al-Ashmawy, A. A. K. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(46), 30035-30053. [Link]

-

PubChemLite. This compound (C11H9ClO2S). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Synthesis Pathways of 6-Methoxy-2-naphthalenesulfonyl Chloride. [Link]

-

Organic Syntheses. METHYL p-TOLYL SULFONE. [Link]

-

Elsayed, G. H., et al. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(46), 30035–30053. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

PubChem. 2-Naphthalenesulfonyl chloride. [Link]

-

European Journal of Medicinal Chemistry. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1875-72-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. fishersci.com [fishersci.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

Navigating the Synthesis Landscape: An In-depth Technical Guide to the Safe Handling of 6-Methylnaphthalene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnaphthalene-2-sulfonyl chloride is a key reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and functional materials. Its utility lies in the reactive sulfonyl chloride group, which readily participates in reactions with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for the discerning researcher, provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Identification and Chemical Profile

A foundational aspect of safe handling is a comprehensive understanding of the compound's intrinsic properties and associated hazards.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1875-72-5 | , |

| Molecular Formula | C₁₁H₉ClO₂S | , |

| Molecular Weight | 240.71 g/mol | |

| Appearance | Crystalline solid | (analogy) |

| Melting Point | 90-92 °C |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [1]

-

Serious Eye Damage/Eye Irritation (Category 1), H319: Causes serious eye irritation. [1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [1]

The GHS pictogram associated with these hazards is the GHS07 (Harmful/Irritant).[1]

The Chemistry of Reactivity and Associated Hazards

The sulfonyl chloride functional group is the primary driver of both the utility and the hazards of this compound. Its reactivity is centered on the electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles.

Hydrolysis: The Inherent Moisture Sensitivity

A critical and ever-present hazard is the compound's reactivity with water. Like other sulfonyl chlorides, this compound readily undergoes hydrolysis to form the corresponding 6-methylnaphthalene-2-sulfonic acid and hydrochloric acid (HCl).[2] This reaction is often exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.

Caption: Hydrolysis of this compound.

This inherent moisture sensitivity dictates many of the required handling and storage protocols. Exposure to humid air is sufficient to initiate this decomposition, leading to a degradation of the reagent and the creation of a hazardous atmosphere within the storage container.

Reactivity with Nucleophiles

The primary synthetic utility of this compound is its reaction with nucleophiles. This reactivity, however, also extends to incompatible materials that may be inadvertently introduced.

-

Alcohols: React to form sulfonate esters.

-

Amines: React to form sulfonamides.

-

Strong Bases: Can promote vigorous or violent reactions.[3]

-

Strong Oxidizing Agents: Incompatible.[4]

It is imperative to avoid contact with these and other nucleophilic reagents outside of a controlled reaction setting.

Thermal Decomposition

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to minimize exposure.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] All manipulations of the solid, including weighing and transfers, as well as all reactions, should be conducted within a fume hood to prevent the inhalation of dust or any HCl vapors that may be generated.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the planned procedure. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. While specific permeation data for this compound is not available, butyl rubber or nitrile gloves are generally recommended for handling sulfonyl chlorides and aromatic compounds.[7][8] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be available.

Caption: Recommended PPE and Engineering Controls.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensuring a safe experimental outcome.

General Handling Precautions

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6]

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition. While not highly flammable, it is a combustible solid.

Experimental Protocol: A Representative Sulfonamide Synthesis

The following protocol for the synthesis of a sulfonamide illustrates the integration of safety considerations into the experimental workflow.

-

Reagent Preparation:

-

In a chemical fume hood, weigh the required amount of this compound into a clean, dry flask.

-

Dissolve the amine starting material and a non-nucleophilic base (e.g., triethylamine or pyridine) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask equipped with a magnetic stirrer and an inert gas inlet.

-

-

Reaction Setup:

-

Cool the amine solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

-